

LEO 39652 Clinical Trial Failure: A Technical Support Center

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Compound of Interest		
Compound Name:	LEO 39652	
Cat. No.:	B8144546	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with a detailed analysis of the factors contributing to the clinical trial failure of **LEO 39652**, a topical phosphodiesterase 4 (PDE4) inhibitor intended for the treatment of atopic dermatitis. The information is presented in a question-and-answer format to directly address potential issues and guide troubleshooting in similar experimental settings.

Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the clinical trial failure of **LEO 39652**?

The clinical trial for **LEO 39652** was discontinued due to a lack of efficacy. This was primarily attributed to insufficient drug concentration at the target site within the skin, specifically in the dermal interstitial fluid (dISF).[1] Despite being a potent PDE4 inhibitor, the formulation and "dual-soft" drug design, intended to minimize systemic side effects, resulted in inadequate target engagement in the skin of patients with atopic dermatitis.[1]

Q2: What is **LEO 39652** and what was its intended mechanism of action?

LEO 39652 is a novel, "dual-soft" phosphodiesterase 4 (PDE4) inhibitor.[1][2] Its intended mechanism of action was to reduce inflammation in atopic dermatitis by inhibiting the PDE4 enzyme in skin cells. PDE4 inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn downregulates the production of pro-inflammatory cytokines.[1] The "dual-soft" design incorporated ester functionalities to promote rapid



degradation in the blood and liver, aiming to reduce systemic side effects while maintaining stability in the skin.[2]

Q3: Was **LEO 39652** safe?

The available information focuses on the lack of efficacy as the reason for trial failure. While a Phase I clinical trial (NCT02219633) was conducted to evaluate safety, tolerability, and pharmacokinetics, the detailed safety results are not publicly available.[2][3] The preclinical data suggested that the "dual-soft" concept would lead to reduced systemic exposure and potentially a favorable safety profile.[2]

Troubleshooting Guide for Clinical Trial Results

This guide addresses potential issues that researchers might encounter when evaluating the clinical performance of topical drugs, using the **LEO 39652** case as an example.

Issue 1: Lack of Clinical Efficacy Despite High In Vitro Potency

Troubleshooting Steps:

- Assess Target Site Bioavailability: The primary reason for LEO 39652's failure was the
 discrepancy between its potency and its concentration at the site of action. It is crucial to
 measure the unbound drug concentration in the dermal interstitial fluid, as this represents the
 pharmacologically active fraction.
- Evaluate Target Engagement: Directly measure a pharmacodynamic biomarker to confirm that the drug is interacting with its target. For PDE4 inhibitors, this would be the measurement of cAMP levels in skin biopsies.
- Analyze Formulation Effects: The vehicle formulation can significantly impact drug delivery into the skin. Investigate different formulations to optimize skin penetration and drug release.

Issue 2: Discrepancy Between Total Skin Concentration and Clinical Response

Troubleshooting Steps:



- Differentiate Between Total and Unbound Drug: As observed with LEO 39652, total drug
 concentration in a skin biopsy may not correlate with clinical efficacy.[1] This is because a
 significant portion of the drug may be bound to tissue components and not available to
 interact with the target.
- Utilize Advanced Sampling Techniques: Employ techniques like dermal open flow microperfusion (dOFM) to selectively sample the dermal interstitial fluid and quantify the unbound drug concentration.

Data Presentation Pharmacokinetic Data: Comparison of LEO 39652 and LEO 29102

The following table summarizes the key pharmacokinetic findings from a study comparing **LEO 39652** with another topical PDE4 inhibitor, LEO 29102, which demonstrated clinical efficacy. The data highlights the significantly lower concentration of **LEO 39652** in the dermal interstitial fluid (dISF) of barrier-impaired skin, the relevant condition in atopic dermatitis.

Compound	Dermal Interstitial Fluid (dISF) Concentration (nM) in Barrier-Impaired Skin
LEO 39652	33[1]
LEO 29102	2100[1]

Pharmacodynamic Data: Target Engagement

This table illustrates the difference in target engagement between the two compounds, as measured by the change in cyclic adenosine monophosphate (cAMP) levels in skin biopsies.

Compound	Change in cAMP Levels in Skin Biopsies	
LEO 39652	No evidence of target engagement[1]	
LEO 29102	Elevated cAMP levels observed[1]	



Experimental Protocols Dermal Open Flow Microperfusion (dOFM)

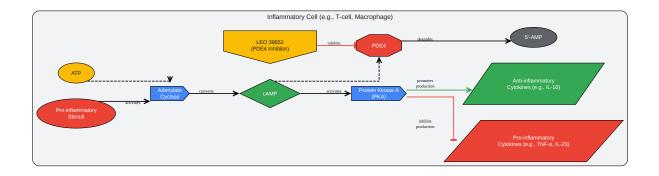
Objective: To measure the unbound concentration of a topical drug in the dermal interstitial fluid (dISF) over time.

Methodology:

- Probe Insertion: A sterile, membrane-free dOFM probe is inserted into the dermal layer of the skin in the target area.
- Perfusion: The probe is perfused with a sterile physiological solution at a low and constant flow rate.
- Sample Collection: The perfusate, now containing analytes from the dISF that have diffused into the probe, is collected at predetermined time intervals.
- Bioanalysis: The collected samples are analyzed using a validated bioanalytical method (e.g., liquid chromatography-mass spectrometry) to determine the concentration of the drug.
- Data Analysis: The drug concentration in the dISF is calculated based on the concentration in the collected perfusate and the recovery rate of the probe.

Visualizations Signaling Pathway of PDE4 Inhibition in Atopic Dermatitis



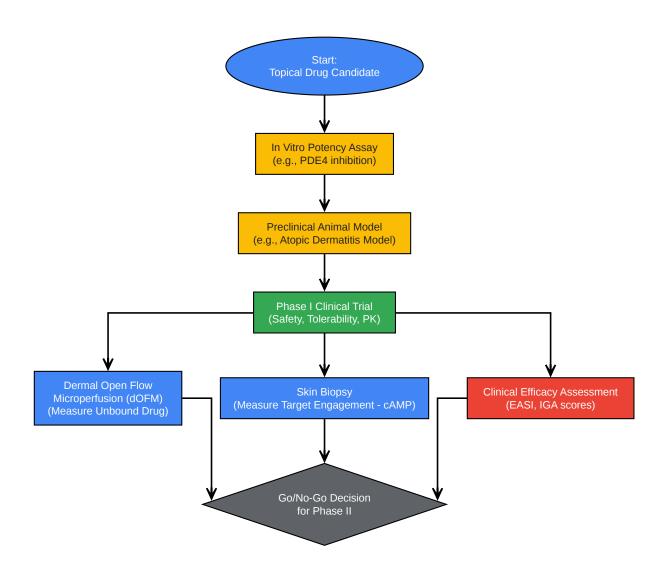


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Caption: PDE4 inhibition by **LEO 39652** increases cAMP, leading to reduced pro-inflammatory cytokine production.

Experimental Workflow for Assessing Topical Drug Efficacy





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Caption: Workflow for evaluating topical drug candidates, from preclinical studies to clinical efficacy assessment.

Logical Relationship of LEO 39652 Clinical Trial Failure

Caption: The "dual-soft" design led to low drug concentration, causing the clinical trial failure of **LEO 39652**.



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